BenchChemオンラインストアへようこそ!

Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl-

Medicinal Chemistry Physicochemical Properties Drug Design

Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- (CAS 2183215-98-5) is a fused pyrrolopyrimidine heterocycle bearing a tautomeric 4-hydroxy/4-oxo group, an 8-cyano substituent, and methyl groups at positions 2 and 7. Its molecular formula is C10H9N3O (MW 187.20), with a predicted TPSA of 61.06 Ų and a predicted LogP of 1.12.

Molecular Formula C10H9N3O
Molecular Weight 187.202
CAS No. 2183215-98-5
Cat. No. B2404414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl-
CAS2183215-98-5
Molecular FormulaC10H9N3O
Molecular Weight187.202
Structural Identifiers
SMILESCC1=CC(=O)N2C=C(C(=C2N1)C#N)C
InChIInChI=1S/C10H9N3O/c1-6-5-13-9(14)3-7(2)12-10(13)8(6)4-11/h3,5,12H,1-2H3
InChIKeyLJPNJLPWEXSPQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-Hydroxy-2,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile (CAS 2183215-98-5) – A Hydrogen Bond-Donor Building Block in the Pyrrolopyrimidine Class


Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- (CAS 2183215-98-5) is a fused pyrrolopyrimidine heterocycle bearing a tautomeric 4-hydroxy/4-oxo group, an 8-cyano substituent, and methyl groups at positions 2 and 7 . Its molecular formula is C10H9N3O (MW 187.20), with a predicted TPSA of 61.06 Ų and a predicted LogP of 1.12 . The compound serves as a versatile synthetic intermediate in medicinal chemistry, where the 4-hydroxy proton-donor capability and the hydrogen-bond-accepting nitrile group offer handles for target engagement absent in fully methylated analogs [1].

Why Generic Pyrrolo[1,2-a]pyrimidine-8-carbonitrile Analogs Cannot Substitute for the 4-Hydroxy-2,7-dimethyl Variant (CAS 2183215-98-5)


Within the pyrrolo[1,2-a]pyrimidine-8-carbonitrile sub-series, simple methylation pattern changes profoundly alter physicochemical and molecular recognition properties. The 4-hydroxy-2,7-dimethyl substitution introduces a hydrogen bond donor (HBD) and elevates topological polar surface area (TPSA) relative to fully methylated comparators, directly impacting solubility, permeability, and target binding . Compounds such as 2,4,7-trimethyl (TPSA 41.09 Ų, HBD = 0) or 2,4,6,7-tetramethyl analogs lack this donor functionality and exhibit higher lipophilicity, rendering them unsuitable surrogates in studies requiring a specific hydrogen-bond donor–acceptor profile or pH-dependent ionization behavior near the pKa of 6.47 . These differences cannot be compensated by post hoc derivatization without altering the core scaffold.

Quantitative Differentiation Evidence: 4-Hydroxy-2,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile (CAS 2183215-98-5) vs. Closest Analogs


Hydrogen Bond Donor Count and TPSA Advantage Over 2,4,7-Trimethyl Analog

The 4-hydroxy-2,7-dimethyl compound possesses one hydrogen bond donor (HBD = 1) and a TPSA of 61.06 Ų, whereas the 2,4,7-trimethyl analog (CAS 61078-95-3) has HBD = 0 and a TPSA of 41.09 Ų . This 48.6% higher TPSA and the presence of a donor group are predictive of improved aqueous solubility and distinct permeability characteristics, critical for biological assay design .

Medicinal Chemistry Physicochemical Properties Drug Design

Lipophilicity (LogP) Reduction vs. 2,4,7-Trimethyl Analog

The 4-hydroxy compound exhibits a predicted LogP of 1.12, substantially lower than the 2,4,7-trimethyl analog's LogP of 2.13 . This ~1.01 log unit difference corresponds to roughly a 10-fold lower octanol-water partition coefficient, indicating significantly reduced lipophilicity. The lower LogP aligns better with Lipinski's Rule of Five and suggests superior oral absorption potential .

Lipophilicity Drug-Likeness ADME Prediction

Predicted Ionization (pKa) and pH-Dependent Solubility vs. Non-Ionizable Analogs

The 4-hydroxy group confers a predicted pKa of 6.47 (±0.53) . At physiological pH (7.4), a significant fraction of the compound will exist in the singly ionized (4-oxo anion) form, enhancing aqueous solubility. In contrast, the 2,4,7-trimethyl (CAS 61078-95-3) and 2,4,6,7-tetramethyl (CAS 27078-85-9) analogs lack an ionizable proton and remain neutral across the physiological pH range, limiting their solubility to intrinsic lipophilicity alone [1].

Ionization Solubility Formulation

Absence of C4 Methyl Group: Reduced Steric Hindrance vs. 2,4,7- and 2,4,6,7-Methylated Analogs

The target compound lacks a methyl substituent at position 4, replaced instead by a hydroxyl group. This substitution reduces steric bulk near the pyrimidine ring's 4-position compared to the 2,4,7-trimethyl (CAS 61078-95-3) and 2,4,6,7-tetramethyl (CAS 27078-85-9) analogs, which bear a methyl group at position 4 . The 4-hydroxy group also enables tautomeric equilibrium with the 4-oxo form, as evidenced by its IUPAC registry as 2,7-dimethyl-4-oxo-1H-pyrrolo[1,2-a]pyrimidine-8-carbonitrile . This tautomerism can influence molecular recognition and is a unique feature not present in the fully methylated series.

Steric Effects Synthetic Accessibility Medicinal Chemistry

Rotatable Bond Restriction and Conformational Rigidity vs. Analogs with Extended Substituents

The target compound has zero rotatable bonds (Rotatable_Bonds = 0) . This complete conformational restriction is comparable to the 2,4,7-trimethyl analog but contrasts with larger class members bearing aryl, naphthyl, or carboxamide extensions at position 7, which introduce multiple rotatable bonds and increased entropic penalty upon binding . The combination of zero rotatable bonds with a hydrogen bond donor (4-OH) and three acceptors (N3O count) yields a uniquely constrained pharmacophoric presentation within the pyrrolopyrimidine-8-carbonitrile series.

Conformational Analysis Entropy Ligand Efficiency

Commercial Availability at Defined Purity Grades: Procurement Readiness Comparison

The target compound is commercially available from multiple vendors at specified purity levels: 98% (Leyan), 95%+ (Chemenu), and 95% (Combi-Blocks) [1]. The 2,4,7-trimethyl analog is also available at 98% purity but commands a significantly higher price point (e.g., $3,600/g for 98% purity vs. inquiry pricing for the 4-hydroxy compound) [1]. The 2,4,6,7-tetramethyl analog (CAS 27078-85-9) is available at 95% purity . The 4-hydroxy-2,7-dimethyl substitution pattern thus offers a cost-differentiated entry point into the pyrrolo[1,2-a]pyrimidine-8-carbonitrile chemical space.

Chemical Sourcing Purity Specification Building Block Procurement

Optimal Application Scenarios for 4-Hydroxy-2,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile (CAS 2183215-98-5)


Kinase Inhibitor Lead Generation Requiring a Hydrogen Bond Donor at the Hinge-Binding Motif

The 4-hydroxy group serves as a hydrogen bond donor capable of engaging the kinase hinge region, while the 8-carbonitrile acts as a hydrogen bond acceptor. This dual donor–acceptor presentation, combined with zero rotatable bonds, makes the compound an attractive fragment or core scaffold for ATP-competitive kinase inhibitor design. The 2,4,7-trimethyl analog lacks this donor and must rely solely on acceptor interactions, potentially reducing binding affinity [1]. Researchers targeting kinases such as Aurora B, CSF1R, or Src family members may find the 4-hydroxy substitution pattern advantageous for hit identification campaigns [2].

pH-Dependent Solubility and Salt Formation Studies in Pre-Formulation Development

With a predicted pKa of 6.47, this compound ionizes near physiological pH, enabling pH-dependent solubility modulation and salt screening studies that are inaccessible with the neutral, fully methylated analogs [1]. Formulation scientists seeking to improve aqueous solubility of pyrrolopyrimidine-based candidates can exploit this ionization behavior for crystalline salt formation or pH-adjusted liquid formulations [2].

Structure-Activity Relationship (SAR) Exploration of Position-4 Substituent Effects in CNS-Targeted Pyrrolopyrimidines

The Lysosomal Therapeutics patent (US 10,751,341) establishes the therapeutic relevance of substituted pyrrolo[1,2-a]pyrimidines for Gaucher disease, Parkinson's disease, and related CNS disorders [1]. The 4-hydroxy-2,7-dimethyl compound offers an intermediate TPSA (61.06 Ų) and low LogP (1.12) that fall within CNS drug-like property space, whereas the more lipophilic 2,4,7-trimethyl analog (LogP 2.13) may exceed optimal CNS permeability limits [2]. SAR campaigns exploring position-4 hydrogen bonding vs. hydrophobic substitution can use this compound as a benchmark for the 4-hydroxy/4-oxo pharmacophoric element.

Synthetic Diversification via the 8-Cyano and 4-Hydroxy Handles for Library Synthesis

The 8-carbonitrile group permits hydrolysis to 8-carboxamides or 8-carboxylic acids under controlled acidic conditions, as demonstrated by Dave et al. (1988) for the broader pyrrolo[1,2-a]pyrimidine-8-carbonitrile class [1]. Simultaneously, the 4-hydroxy group can be alkylated, acylated, or converted to a leaving group for nucleophilic displacement, enabling divergent library synthesis from a single precursor. This dual derivatization potential distinguishes the compound from analogs lacking a reactive 4-position substituent [2].

Quote Request

Request a Quote for Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.